molecular formula C8H10BrClFN B7948116 (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride

(R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B7948116
M. Wt: 254.53 g/mol
InChI Key: BLXILKBUBMZCET-NUBCRITNSA-N
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Description

(R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, which is attached to an ethan-1-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

  • Bromination and Fluorination: Starting with benzene, the compound undergoes bromination to introduce a bromine atom, followed by fluorination to add a fluorine atom at the para position.

  • Amination: The bromo-fluorobenzene is then subjected to amination to introduce the ethan-1-amine group.

  • Hydrochloride Formation: Finally, the amine group is protonated to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to reduce the bromine or fluorine atoms.

  • Substitution: Substitution reactions can occur at the bromine or fluorine positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and various alkyl halides are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo-compounds depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound, such as (R)-1-(4-bromo-3-fluorophenyl)ethanol.

  • Substitution Products: Different halogenated derivatives based on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 1-Bromo-4-fluorobenzene: A precursor used in organic synthesis.

  • p-Bromofluorobenzene: Another derivative with similar applications.

  • Other Bromo-Fluoro-Substituted Amines: Compounds with similar structural features used in various chemical reactions.

Uniqueness: (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

(1R)-1-(4-bromo-3-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXILKBUBMZCET-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)Br)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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